molecular formula C11H13BrN4 B1472279 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1517934-36-9

2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1472279
CAS RN: 1517934-36-9
M. Wt: 281.15 g/mol
InChI Key: ZTMKJRKIFXXGHF-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (hereafter referred to as PBMPE) is an organic compound that has recently been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and drug discovery. PBMPE is a heterocyclic compound containing both a pyrazole and an amine group, and has been found to possess a range of unique properties that make it an attractive target for further research.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Hu et al. (2018) detailed the synthesis of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines through annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, catalyzed by tin(IV) chloride, highlighting the chemical versatility of pyrazole derivatives (Hu et al., 2018).

Molecular Structure and Characterization

Böck et al. (2020) reported the structural characterization of polymorphs derived from a related chemical framework, focusing on the crystal and molecular structures of 2-aminothiazoles, derived from thiourea and α-bromoketones via the Hantzsch reaction. These studies provide insights into the intermolecular hydrogen bonding patterns and the molecular conformations of these compounds (Böck et al., 2020).

Antimicrobial and Antiviral Applications

Research on novel pyrazole derivatives by Tantawy et al. (2012) demonstrated in vitro antiviral activity against herpes simplex virus, showcasing the potential therapeutic applications of these compounds. The study involved synthesizing a series of 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluating their cytotoxicity and antiviral efficacy, indicating the relevance of pyrazole derivatives in developing antiviral agents (Tantawy et al., 2012).

Catalysis and Material Science

Nyamato et al. (2015) explored the use of (imino)pyridine palladium(II) complexes, including those related to the query compound, as catalysts for ethylene dimerization, highlighting the role of these materials in polymerization reactions and potential industrial applications in producing polyethylene materials (Nyamato et al., 2015).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKJRKIFXXGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

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